

# An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Thermopsine

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Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the chemical structure and stereochemistry of **Thermopsine**, a naturally occurring quinolizidine alkaloid. It includes a detailed description of its tetracyclic framework, absolute configuration, and relationship to other stereoisomers. Quantitative physicochemical and spectroscopic data are presented in tabular format for clarity. Furthermore, this guide outlines the key experimental methodologies employed for the structural elucidation of **Thermopsine**, including spectroscopic and crystallographic techniques. Visual diagrams generated using Graphviz are provided to illustrate logical stereochemical relationships and experimental workflows, adhering to strict visualization standards for scientific clarity.

### **Chemical Structure and Nomenclature**

**Thermopsine** is a tetracyclic quinolizidine alkaloid first isolated from plants of the Thermopsis genus.[1] Its core structure is characterized by a rigid, bridged framework containing two nitrogen atoms, one of which is part of an  $\alpha$ -pyridone ring system.[2] This structural feature is crucial for its chemical reactivity and biological activity.[2][3]

The molecular formula for **Thermopsine** is C<sub>15</sub>H<sub>20</sub>N<sub>2</sub>O.[4] It exists as two enantiomers, with the naturally occurring form being (-)-**Thermopsine**.[3][4]

Table 1: Chemical Identifiers for **Thermopsine** 



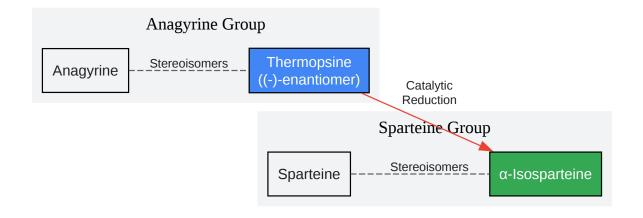
Identifier	Value	Reference(s)
Molecular Formula	C15H20N2O	[4]
IUPAC Name ((-)-enantiomer)	(1R,9R,10S)-7,15- diazatetracyclo[7.7.1.0 <sup>2</sup> ,7.0 <sup>10</sup> ,1 <sup>5</sup> ]heptadeca-2,4-dien-6-one	[4]
IUPAC Name ((+)-enantiomer)	(1S,9S,10R)-7,15- diazatetracyclo[7.7.1.0 <sup>2</sup> ,7.0 <sup>10</sup> ,1 <sup>5</sup> ]heptadeca-2,4-dien-6-one	[5]
CAS Number ((-)-enantiomer)	486-90-8	[4][6]
Common Synonyms	I-Thermopsine, Thermospine	[4]

# **Stereochemistry of Thermopsine**

The stereochemistry of **Thermopsine** is complex, featuring three chiral centers that define its three-dimensional shape. The absolute configuration of the naturally occurring (-)-**Thermopsine** has been determined as (1R, 9R, 10S).[4] The assignment of R/S descriptors follows the Cahn-Ingold-Prelog priority rules, which rank substituents at each stereocenter based on atomic number.[7][8]

**Thermopsine** is a stereoisomer of anagyrine.[2] The key structural difference lies in the configuration of the hydrogen atoms at the bridgehead carbons. Catalytic reduction of **Thermopsine** yields  $\alpha$ -isosparteine, which is itself a stereoisomer of sparteine, further cementing its stereochemical classification within this family of alkaloids.[2]





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Caption: Stereochemical relationship between **Thermopsine** and related alkaloids.

# Physicochemical and Spectroscopic Data

The structural elucidation of **Thermopsine** relies on a combination of spectroscopic techniques. The data derived from these methods provide a unique fingerprint for the molecule.

Table 2: Physicochemical and Spectroscopic Properties of (-)-Thermopsine

Property	Value	Reference(s)
Molecular Weight	244.33 g/mol	[9]
Exact Mass	244.157563266 Da	[4]
UV max (in DMSO)	234, 311 nm	[6]
Solubility	Soluble in DMSO	[1][6]
Mass Spec (LC-ESI-QTOF)	m/z 245.1648765 [M+H]+	[4]
Mass Spec (GC-MS)	Major fragments at m/z 98, 244, 146, 243, 160	[9]

# **Experimental Protocols for Structural Elucidation**



The determination of **Thermopsine**'s complex structure and stereochemistry requires a multifaceted analytical approach. The following sections detail the generalized protocols for the key experiments involved.

#### **Isolation and Purification**

**Thermopsine** is typically isolated from its natural plant sources, such as Thermopsis lanceolata or Sophora tonkinensis.[3][6]

- Extraction: Dried and powdered plant material is subjected to extraction with a suitable solvent, often an alcohol like methanol or ethanol.
- Acid-Base Partitioning: The crude extract is partitioned between an acidic aqueous layer and an organic solvent to separate alkaloids from neutral compounds. The alkaloids are then recovered by basifying the aqueous layer and re-extracting with an organic solvent.
- Chromatography: The resulting alkaloid mixture is purified using column chromatography (e.g., silica gel or alumina) with a gradient of solvents to isolate pure **Thermopsine**.

## **Spectroscopic Analysis**

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for determining the carbon-hydrogen framework of organic molecules.[10]

- Sample Preparation: A sample of pure **Thermopsine** (typically <1 mg) is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in an NMR tube.[10]
- Data Acquisition: The sample is placed in the high-field magnet of an NMR spectrometer (e.g., 600 or 850 MHz).[11]
- 1D NMR: <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired. The chemical shifts, integration (for <sup>1</sup>H), and splitting patterns provide information about the electronic environment and connectivity of atoms.[12]
- 2D NMR: Advanced techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish bond-by-bond connectivity and map the complete molecular structure.



Mass Spectrometry (MS): MS provides information on the molecular weight and elemental composition.[4]

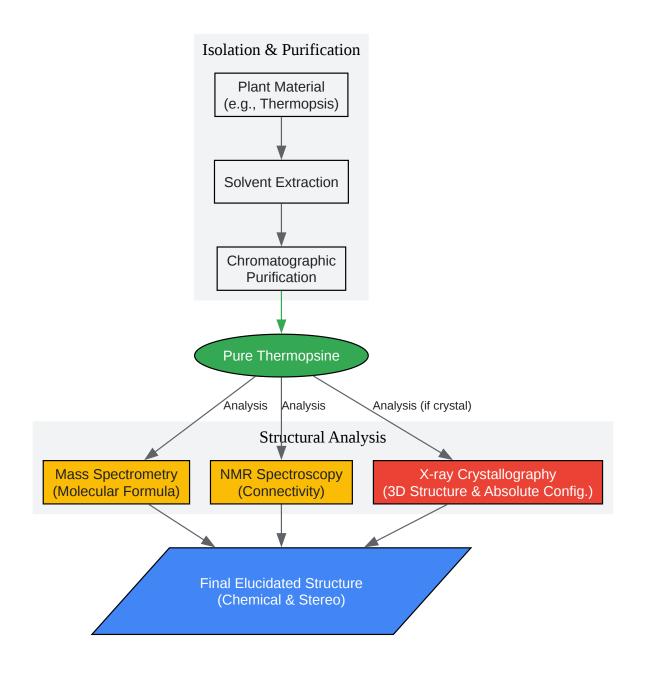
- Sample Introduction: The purified sample is introduced into the mass spectrometer, often coupled with a chromatographic system like Liquid Chromatography (LC) or Gas Chromatography (GC) for separation.
- Ionization: The molecules are ionized using a technique such as Electrospray Ionization
   (ESI) or Electron Impact (EI).[4][9]
- Mass Analysis: A mass analyzer, such as a Quadrupole Time-of-Flight (QTOF), separates
  the ions based on their mass-to-charge ratio (m/z).[4]
- Detection: The detector records the abundance of each ion, generating a mass spectrum that shows the molecular ion peak and characteristic fragmentation patterns.

## X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional structure and absolute stereochemistry of a crystalline compound.[8][13]

- Crystallization: The most critical and often challenging step is to grow a single, high-quality crystal of **Thermopsine** (typically >0.1 mm).[13] This is achieved by slowly precipitating the compound from a supersaturated solution.
- Diffraction Data Collection: The crystal is mounted and placed in a beam of monochromatic X-rays.[13] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots that are recorded by a detector.[14]
- Structure Solution and Refinement: The positions and intensities of the diffraction spots are
  used to calculate an electron density map of the molecule.[15] From this map, the positions
  of all non-hydrogen atoms can be determined. Computational refinement optimizes the
  atomic coordinates to best fit the experimental data.
- Absolute Configuration Determination: For chiral molecules, anomalous dispersion effects in the diffraction data allow for the unambiguous determination of the absolute configuration (R/S) of each stereocenter.[8]





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Caption: General experimental workflow for the structural elucidation of **Thermopsine**.

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